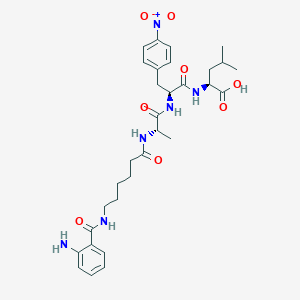
2Abz-Acp-Ala-Phe(4-NO2)-Leu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2Abz-Acp-Ala-Phe(4-NO2)-Leu is a synthetic peptide compound It is composed of several amino acids, including 2-aminobenzoyl (2Abz), 6-aminohexanoic acid (Acp), alanine (Ala), 4-nitrophenylalanine (Phe(4-NO2)), and leucine (Leu)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2Abz-Acp-Ala-Phe(4-NO2)-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, 4-nitrophenylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, 6-aminohexanoic acid, and 2-aminobenzoyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the rapid and reproducible synthesis of peptides.
Analyse Des Réactions Chimiques
Types of Reactions
2Abz-Acp-Ala-Phe(4-NO2)-Leu can undergo various chemical reactions, including:
Oxidation: The nitro group on 4-nitrophenylalanine can be reduced to an amino group.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-aminophenylalanine-containing peptides.
Reduction: Individual amino acids or shorter peptide fragments.
Substitution: Modified peptides with substituted amino groups.
Applications De Recherche Scientifique
2Abz-Acp-Ala-Phe(4-NO2)-Leu has several scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Chemistry: Utilized in the study of peptide synthesis and modification.
Industry: Employed in the production of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of 2Abz-Acp-Ala-Phe(4-NO2)-Leu involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for proteases, which cleave the peptide bonds and release the individual amino acids. The presence of the nitro group on 4-nitrophenylalanine can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2Abz-Acp-Ala-Phe(4-NO2)-Leu can be compared to other synthetic peptides with similar structures and properties. Some similar compounds include:
2Abz-Acp-Ala-Phe-Leu: Lacks the nitro group on phenylalanine.
2Abz-Acp-Ala-Phe(4-NH2)-Leu: Contains an amino group instead of a nitro group on phenylalanine.
2Abz-Acp-Ala-Phe(4-Cl)-Leu: Contains a chlorine atom instead of a nitro group on phenylalanine.
The presence of the nitro group on 4-nitrophenylalanine in this compound makes it unique and can affect its chemical reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[6-[(2-aminobenzoyl)amino]hexanoylamino]propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O8/c1-19(2)17-26(31(42)43)36-30(41)25(18-21-12-14-22(15-13-21)37(44)45)35-28(39)20(3)34-27(38)11-5-4-8-16-33-29(40)23-9-6-7-10-24(23)32/h6-7,9-10,12-15,19-20,25-26H,4-5,8,11,16-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t20-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDJNZTXKWATTP-XZZVZQAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
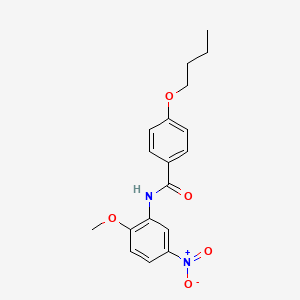
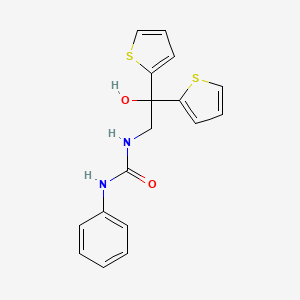
![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2415146.png)
![2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2415147.png)

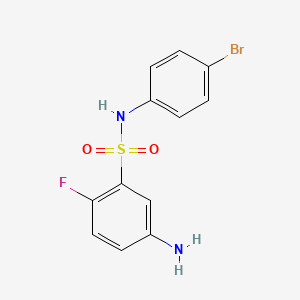
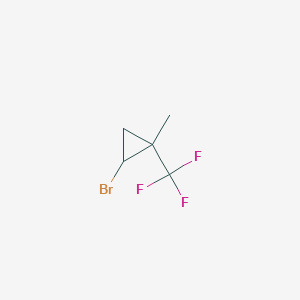
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
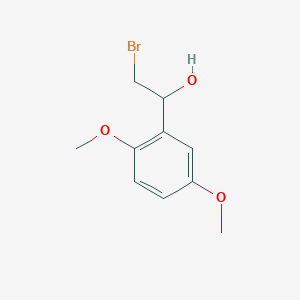
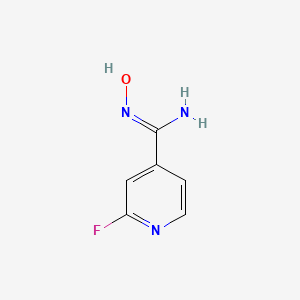
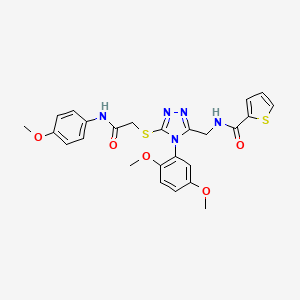
![9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)
